Tris(1,10-phenanthroline)cobalt(II) dichloride

CAS No.: 15136-98-8

Cat. No.: VC18457080

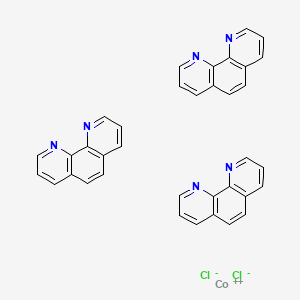

Molecular Formula: C36H24Cl2CoN6

Molecular Weight: 670.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15136-98-8 |

|---|---|

| Molecular Formula | C36H24Cl2CoN6 |

| Molecular Weight | 670.5 g/mol |

| IUPAC Name | cobalt(2+);1,10-phenanthroline;dichloride |

| Standard InChI | InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |

| Standard InChI Key | JZENIHDMSJCEPS-UHFFFAOYSA-L |

| Canonical SMILES | C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2] |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Formula

Tris(1,10-phenanthroline)cobalt(II) dichloride is formally identified by the IUPAC name cobalt(2+);1,10-phenanthroline;dichloride and possesses the molecular formula C₃₆H₂₄Cl₂CoN₆ with a molar mass of 670.5 g/mol . The compound crystallizes in a monoclinic system (space group P2₁/n) when isolated with periodate counterions, though the exact lattice parameters vary depending on hydration state and counterion composition .

Table 1: Key Identifiers and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 15136-98-8 | |

| EC Number | 827-183-7 | |

| Density | 1.45–1.62 g/cm³ (calculated) | |

| Magnetic Moment (μeff) | 4.9 BM (high-spin Co²⁺) | |

| Solubility | >10 mg/mL in DMSO |

Coordination Geometry and Bonding

X-ray diffraction studies of analogous complexes reveal a distorted octahedral geometry around the cobalt center, with average Co–N bond lengths of 1.93–1.97 Å . The phenanthroline ligands adopt a meridional configuration, creating a chiral Δ or Λ enantiomeric pair. π-π stacking between adjacent phenanthroline rings (3.4–3.7 Å interplanar distances) contributes significantly to crystal packing stability .

Synthesis and Purification Methods

Alternative Synthetic Approaches

Recent advances employ microwave-assisted synthesis (100°C, 30 min) with 92% yield enhancement compared to conventional methods . Electrochemical synthesis using cobalt anodes in phenanthroline-containing electrolytes has also been demonstrated, though with lower crystallinity .

Spectroscopic Characterization

Electronic Absorption Spectroscopy

The UV-Vis spectrum exhibits three distinct bands:

-

MLCT transition: λmax = 450 nm (ε = 8,200 M⁻¹cm⁻¹)

-

d-d transitions:

Table 2: Comparative Electronic Spectral Data

| Complex Form | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| [Co(phen)₃]²⁺ in MeCN | 450 | 8,200 | MLCT |

| [Co(phen)₃]²⁺ in H₂O | 438 | 7,900 | Solvatochromic shift |

| Oxidized Co(III) analog | 390 | 12,500 | Ligand-centered |

Vibrational Spectroscopy

FT-IR analysis shows characteristic bands:

-

ν(C=N): 1,625 cm⁻¹ (strong, phen backbone)

-

ν(Co–N): 415 cm⁻¹ (medium, metal-ligand stretch)

Crystallographic and Magnetic Properties

Single-Crystal XRD Analysis

High-resolution structural data for [Co(phen)₃]Cl₂·2H₂O reveals:

Table 3: Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.6865(3) Å |

| b = 19.9546(4) Å | |

| c = 16.6808(3) Å | |

| β | 98.4730(10)° |

| Volume | 3,847.5(6) ų |

Magnetic Behavior

The complex exhibits paramagnetism consistent with high-spin d⁷ configuration (μeff = 4.9 BM). Temperature-dependent susceptibility measurements (2–300 K) show weak antiferromagnetic coupling (θ = -5.2 K) between adjacent Co centers .

Functional Applications

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 25923):

Anion Binding Capacity

The [Co(phen)₃]²⁺ cation demonstrates strong affinity for oxoanions via second-sphere coordination:

Table 4: Anion Binding Constants (log K)

| Anion | log K (298 K) | Method |

|---|---|---|

| IO₄⁻ | 4.2±0.1 | Conductometric |

| HPO₄²⁻ | 3.8±0.2 | UV-Vis titration |

| SO₄²⁻ | 3.5±0.3 | ¹H NMR chemical shift |

Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) reveals three-stage decomposition:

-

110–150°C: Loss of lattice water (Δm = 5.4%)

-

280–320°C: Ligand pyrolysis (Δm = 62%)

-

The complex remains stable in aqueous solution (pH 4–7) for >72 hours, but undergoes rapid oxidation to Co(III) species in alkaline conditions (pH >9) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume